Decanamide
Description
Contextualization within Fatty Acid Amide Chemistry
Fatty acid amides (FAAs) are a broad group of molecules characterized by an amide functional group attached to a long hydrocarbon chain. This structural feature imparts amphiphilic properties, meaning they possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions. Decanamide (B1670024), with its ten-carbon alkyl chain and polar amide group, fits within this classification. cymitquimica.comontosight.aihmdb.ca The amide linkage itself is known for its stability under typical conditions. ontosight.ai The presence of the amide group allows for hydrogen bonding, which influences the physical properties of this compound, such as its melting point. cymitquimica.com
FAAs, including those with varying chain lengths, are involved in diverse chemical and biological processes. Their properties make them useful in various applications, including as surfactants, lubricants, and intermediates in the synthesis of other chemicals. cymitquimica.comontosight.ai The study of FAAs encompasses their synthesis, physical and chemical properties, and their roles in different systems. This compound, as a representative of saturated primary fatty acid amides with a medium-length chain, is relevant in understanding the properties and behaviors of this class of compounds.
Historical Perspectives in this compound Research
Research involving this compound has been documented in scientific literature over time, often within broader studies of fatty acids, amides, or related chemical processes. Early research likely focused on its basic synthesis and characterization as a pure compound. For instance, studies investigating the thermophysical properties of primary alkylamides, including this compound, date back to the mid-20th century, examining properties like lattice energies and enthalpies of phase transitions. nist.gov
More recent research has explored this compound in various contexts, including its potential as an intermediate in organic synthesis for polymers and pharmaceuticals. cymitquimica.comontosight.ai Studies have also investigated the properties of substituted this compound derivatives, such as N,N-dimethylthis compound, in applications like the removal of organic substances from water or as intermediates in pharmaceutical and agrochemical industries. zxchem.comcymitquimica.combiosynth.com Research on other substituted decanamides, like N-isobutyl this compound, has explored their effects in biological systems, such as influencing root architecture and nitric oxide production in plants. researchgate.net These examples highlight the evolving research interest in this compound and its derivatives beyond basic chemical characterization to exploring their potential utility in diverse scientific fields.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₁NO | nih.govcymitquimica.comwikidata.org |
| Molecular Weight | 171.28 g/mol | nih.govlookchem.comcymitquimica.com |
| CAS Registry Number | 2319-29-1 | lookchem.comcymitquimica.comwikidata.org |
| Physical State (RT) | White or off-white crystalline solid | cymitquimica.comontosight.ai |
| Solubility in Water | Limited / Slightly soluble | cymitquimica.comontosight.ai |
| Solubility in Organic Solvents | Soluble (e.g., ethanol, chloroform) | cymitquimica.comontosight.ai |
| Melting Point | ~98 °C | lookchem.com |
Note: Melting point values can vary depending on purity and crystal form. ontosight.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
decanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTWLYPCGCUWQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801022380, DTXSID80867310 | |
| Record name | Amides, C10-16 | |
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| Record name | Decanamide | |
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Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2319-29-1, 67700-97-4 | |
| Record name | Decanamide | |
| Source | CAS Common Chemistry | |
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| Record name | Decanamide | |
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| Record name | Decanamide | |
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| Record name | Amides, C10-16 | |
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| Record name | Decanamide | |
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| Record name | Decan-1-amide | |
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| Record name | DECANAMIDE | |
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Synthetic Methodologies for Decanamide and Its Derivatives
Direct Amidation Pathways
Direct amidation typically involves the formation of an amide bond directly from a carboxylic acid and an amine, often with the removal of water.
Reaction of Decanoic Acid with Amines (e.g., Dimethylamine (B145610), Isopropylamine)
The synthesis of decanamide (B1670024) derivatives, such as N,N-dimethylthis compound, commonly involves the reaction of decanoic acid with the corresponding amine, such as dimethylamine. This reaction is generally conducted under controlled conditions to optimize yield and purity. The general reaction scheme involves the combination of decanoic acid and dimethylamine to produce N,N-dimethylthis compound. Similarly, N-isopropylthis compound can be synthesized from decanoic acid and isopropylamine (B41738). researchgate.netresearchgate.net One method for synthesizing N-isopropylthis compound involves the acylation of isopropylamine with decanoyl chloride, which can be prepared in situ from decanoic acid. researchgate.netresearchgate.net This reaction has been reported to yield N-isopropylthis compound with an 86% yield. researchgate.netresearchgate.net
Catalyst-Assisted Synthesis Approaches
Catalysts can be employed to facilitate the amidation of decanoic acid. The amidation of decanoic acid with ammonia (B1221849) or an amine under heat often requires a catalyst to promote the reaction. smolecule.com For instance, the synthesis of N,N-dimethylthis compound can involve the dehydration of decanoic acid with dimethylaminoacyl in the presence of a catalyst, followed by distillation to obtain the product. unilongmaterial.com
Research has explored catalyst-assisted direct synthesis of amides from carboxylic acids and amines. One method utilizes minute quantities of ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst under solvent-free conditions in an open microwave reactor. mdpi.com This approach has been shown to be fast and effective for obtaining corresponding amides, including those from alkyl-carboxylic acids, with high yields and minimal waste. mdpi.com
Non-Catalytic Amidation under Specific Conditions (e.g., Microwave Irradiation)
Amidation reactions can also be carried out without a catalyst under specific conditions, such as microwave irradiation. The non-catalytic synthesis of fatty acid alkanolamides, including N-(2-hydroxyethyl)-decanamide, from fatty acids and alkanolamines has been investigated under microwave irradiation. rasayanjournal.co.inresearchgate.net This method offers a way to perform amidation without a catalyst, potentially reducing reaction times and increasing energy efficiency compared to conventional heating methods. mdpi.comrasayanjournal.co.in Studies have shown that optimizing parameters such as the molar ratio of reactants, reaction time, and microwave power can lead to high conversions of fatty acid alkanolamides. rasayanjournal.co.inresearchgate.net For example, a study achieved an optimum conversion of 98.89% for fatty acid alkanolamides under specific microwave irradiation conditions. rasayanjournal.co.inresearchgate.net
Indirect Synthetic Routes
Indirect methods for synthesizing this compound and its derivatives often involve the preparation of activated decanoic acid precursors.
Conversion of Decanoyl Chloride Precursors
Decanoyl chloride is a common precursor for the synthesis of this compound derivatives. The reaction of decanoyl chloride with an amine is a prevalent method for forming the amide bond. For instance, N,N-dimethylthis compound can be synthesized by reacting decanoyl chloride with dimethylamine in the presence of a weak base, such as triethylamine, typically at room temperature. smolecule.com The product is then often purified by distillation. smolecule.com This method is considered efficient and provides good yields. smolecule.com Similarly, the synthesis of N-(5-acetamido-8-quinolylsulfonyl)-decanamide involves the reaction of decanoyl chloride with 5-acetamido-8-quinolylsulfonamide in the presence of a base. ontosight.ai The reaction of decanoyl chloride with various amines under cold and normal conditions is a general approach for synthesizing decanoic acid derivatives. scispace.com
Esterification and Subsequent Amidation
Another indirect route involves the esterification of decanoic acid followed by a subsequent amidation step. This approach allows for the activation of the carboxylic acid group through the formation of an ester, which can then react with an amine to form the amide. This method is mentioned as an alternative approach for synthesizing N,N-dimethylthis compound, involving the esterification of decanoic acid followed by conversion to the amide using a suitable reagent. zxchem.com
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on designing chemical products and processes that minimize or eliminate the use and generation of hazardous substances. yale.eduepa.gov The twelve principles of green chemistry provide a framework for achieving this goal. yale.eduepa.govpsu.edu Applying these principles to the synthesis of this compound involves considering various aspects to reduce environmental impact and improve sustainability.
One key principle is the prevention of waste generation, which is preferable to treating or cleaning up waste afterwards. yale.eduepa.govpsu.edu Maximizing atom economy is another crucial principle, aiming to incorporate the maximum proportion of starting materials into the final product. yale.eduepa.govpsu.edu This reduces the amount of waste generated. Using less hazardous chemical syntheses and safer solvents and auxiliaries are also vital green chemistry considerations. yale.eduepa.govpsu.edu Avoiding auxiliary substances like solvents and separation agents where possible, or ensuring they are innocuous when used, contributes to a greener process. yale.edupsu.edu
Energy efficiency is another important principle, advocating for minimizing energy requirements, ideally by conducting syntheses at ambient temperature and pressure. yale.edupsu.edu The use of renewable feedstocks is encouraged whenever technically and economically feasible. yale.edupsu.edu Reducing unnecessary derivatization steps, such as using blocking or protecting groups, is also a green chemistry principle as these steps require additional reagents and can generate waste. yale.edupsu.edusigmaaldrich.com The use of catalytic reagents, which are effective in small amounts and can be reused, is superior to stoichiometric reagents that are used in excess and generate more waste. yale.eduepa.govpsu.edu
While specific detailed studies on the application of all twelve green chemistry principles directly to the synthesis of the primary this compound (this compound, CID 75347) were not extensively found in the search results, the principles themselves provide a guideline for developing more sustainable synthetic routes. For instance, the formation of the this compound backbone can be achieved through the reaction of decanoic acid with an appropriate amine smolecule.com. Exploring catalytic methods for this amidation reaction, using renewable decanoic acid sources, and optimizing reaction conditions to minimize solvent usage and energy consumption would align with green chemistry principles.
Reaction Kinetics and Mechanistic Studies of this compound Formation
Reaction kinetics is the study of the rates of chemical reactions and the factors that influence them, while mechanistic studies aim to understand the step-by-step sequence of elementary reactions by which reactants are transformed into products. openaccessjournals.com Understanding the kinetics and mechanism of this compound formation is crucial for optimizing synthesis efficiency and yield.
The formation of amides generally involves the reaction between a carboxylic acid or its derivative and an amine. The kinetics and mechanism of amide bond formation have been studied in various contexts. For example, studies on the kinetics of amide formation through carbodiimide (B86325)/N-hydroxybenzotriazole (HOBt) couplings have shown that the rate-determining step can be the reaction between the carboxylic acid and the carbodiimide to form an O-acylisourea intermediate. nih.gov The rate of this reaction can be influenced by factors such as pH and the concentrations of the reactants. nih.gov
While specific detailed kinetic and mechanistic studies focusing solely on the formation of the primary this compound from decanoic acid and ammonia were not prominently found, research on the formation of substituted decanamides and other amides provides relevant insights. For instance, the synthesis of N,N-dimethylthis compound typically involves the reaction of decanoic acid with dimethylamine. The reaction conditions are usually controlled to ensure high yield and purity.
Studies on the kinetics of amide bond formation in different environments, such as monolayer films at the air-water interface, have revealed interesting phenomena. nih.gov These studies can provide insights into how the reaction environment can influence reaction rates and mechanisms. For example, the effective molarity of reactants in a monolayer can be significantly higher than in solution, affecting the reaction rate. nih.gov
Mechanistic studies often involve identifying intermediates and transition states, and determining the rate constants for individual steps in the reaction pathway. Techniques such as reaction calorimetry and spectroscopic methods like NMR spectroscopy can be used to study reaction kinetics and propose mechanisms. nih.govnih.gov
In the context of this compound formation, the mechanism likely involves the nucleophilic attack of the amine (ammonia) on the activated carboxylic acid derivative (derived from decanoic acid). The specific mechanism would depend on the activating agent used, if any. For example, in the absence of an activating agent, the direct reaction between a carboxylic acid and an amine to form an amide typically requires high temperatures and can be slow.
Research on the synthesis of N-acylated derivatives, such as N-(5-(4-isopropyl phenyl)-1,3,4-thiadiazol-2-yl) this compound, involves reacting an amine with an acid anhydride. rasayanjournal.co.in These reactions are often carried out under refluxing conditions in a solvent like pyridine (B92270) and can proceed with good yields. rasayanjournal.co.in Kinetic studies on such reactions would investigate how factors like temperature, concentration, and the nature of the reactants and solvent affect the reaction rate.
Chemical Reactivity and Transformation Mechanisms of Decanamide
Hydrolysis Reactions of the Amide Bond
Hydrolysis of decanamide (B1670024) involves the cleavage of the resilient amide bond to yield decanoic acid and ammonia (B1221849). This transformation can be achieved under either acidic or basic conditions, with each pathway proceeding through a distinct mechanism. smolecule.comyoutube.com Due to the stability of the amide bond, these reactions are typically slow and require heating for extended periods. masterorganicchemistry.com
Acid-Catalyzed Hydrolysis Mechanisms
Under acidic conditions, the hydrolysis of this compound is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in the presence of water. youtube.comyoutube.com The reaction proceeds via a nucleophilic acyl substitution mechanism.
The key steps are:
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of this compound by a hydronium ion (H₃O⁺). This step is crucial as it enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The nitrogen atom is not protonated due to its lone pair being involved in resonance. masterorganicchemistry.comyoutube.com
Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. youtube.com
Proton Transfer : A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide group. This converts the amino group (-NH₂) into a better leaving group, ammonia (-NH₃⁺). masterorganicchemistry.com
Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling a molecule of ammonia (NH₃). masterorganicchemistry.com
Deprotonation : The resulting protonated carboxylic acid is deprotonated by water or another base in the solution to form the final product, decanoic acid. The expelled ammonia is protonated in the acidic medium to form an ammonium (B1175870) ion (NH₄⁺). youtube.com
Base-Promoted Hydrolysis Mechanisms
In the presence of a strong base, such as sodium hydroxide (B78521) (NaOH), this compound undergoes hydrolysis in a process often referred to as saponification. This reaction is promoted by the hydroxide ion (OH⁻) and is also typically carried out with heating. youtube.com
The mechanism involves the following steps:
Nucleophilic Attack by Hydroxide : The strongly nucleophilic hydroxide ion directly attacks the electrophilic carbonyl carbon of the this compound molecule. This addition step results in the formation of a tetrahedral alkoxide intermediate. chemistrysteps.comyoutube.com
Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond. This step expels the amide ion (-NH₂) as the leaving group. This is the rate-determining step because the amide ion is a very strong base and therefore a poor leaving group. chemistrysteps.com
To obtain the free decanoic acid, a subsequent acidification step is required to protonate the carboxylate anion. youtube.com
Reduction Pathways of this compound
This compound can be reduced to the corresponding primary amine, decylamine (B41302) (CH₃(CH₂)₉NH₂). This transformation involves the complete reduction of the carbonyl group (C=O) to a methylene (B1212753) group (-CH₂-). Due to the low reactivity of amides, this reduction requires a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄). quora.commasterorganicchemistry.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are not effective for this conversion.
The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.
The mechanism of LiAlH₄ reduction of a primary amide like this compound is distinct from the reduction of other carbonyl compounds: chemistrysteps.com
Nucleophilic Attack by Hydride : A hydride ion (H⁻) from LiAlH₄ acts as a nucleophile and attacks the carbonyl carbon of this compound. libretexts.org
Formation of a Tetrahedral Intermediate : This attack forms a tetrahedral intermediate where the oxygen atom is coordinated to the aluminum species (AlH₃).
Elimination of Oxygen : Unlike in the reduction of esters or ketones, the tetrahedral intermediate collapses in a way that the carbonyl oxygen, complexed to aluminum, is eliminated as a leaving group. This forms a reactive iminium ion intermediate. chemistrysteps.com
Second Hydride Attack : A second hydride ion from another LiAlH₄ molecule rapidly attacks the electrophilic carbon of the iminium ion. libretexts.org
Workup : The final product, decylamine, is liberated upon the addition of water in a final workup step, which neutralizes the reaction mixture and hydrolyzes the aluminum complexes. masterorganicchemistry.com
This reaction is a highly effective method for synthesizing primary amines from primary amides. youtube.com
Oxidation Reactions of this compound
Primary amides like this compound are generally resistant to oxidation under standard laboratory conditions. The amide functional group is already in a relatively high oxidation state. Most literature on the "oxidation of amides" actually refers to the oxidation of other functional groups, such as amines, to form amides. researchgate.netrsc.org For instance, the oxidation of amines with α-hydrogens can be a route to synthesize amides. thieme-connect.com
Direct oxidation of the this compound molecule would require harsh conditions that would likely lead to the degradation of the alkyl chain. There are no common, high-yield synthetic methods for the direct oxidation of a simple, saturated primary amide like this compound to other functional groups.
Nucleophilic Substitution Reactions Involving this compound
Amides are the least reactive of the carboxylic acid derivatives toward nucleophilic acyl substitution. uomustansiriyah.edu.iq This low reactivity is due to two main factors:
The resonance stabilization of the amide bond reduces the electrophilicity of the carbonyl carbon. byjus.com
The amide ion (-NH₂) is a very strong base and, consequently, an extremely poor leaving group. chemistrysteps.com
For a nucleophilic acyl substitution reaction to be favorable, the incoming nucleophile must be a significantly stronger base than the leaving group. masterorganicchemistry.com Since very few nucleophiles are stronger bases than the amide ion, direct substitution at the carbonyl carbon of this compound, where a nucleophile would replace the -NH₂ group, is generally not a feasible reaction pathway. uomustansiriyah.edu.iq Such transformations typically proceed in the reverse direction, where a more reactive carboxylic acid derivative (like an acyl chloride) reacts with ammonia (a nucleophile) to form the stable amide. youtube.com
While the carbonyl carbon is not highly reactive, the amide itself can act as a nucleophile, albeit a weak one. The nitrogen atom's lone pair, though delocalized, can still participate in reactions with very strong electrophiles. However, compared to amines, amides are much weaker nucleophiles. nih.gov Specific nucleophilic substitution reactions where this compound itself acts as the primary nucleophile are not common.
Rearrangement Reactions (e.g., Hofmann, Curtius) for this compound Derivatives
Rearrangement reactions provide an important pathway for converting amides or their derivatives into primary amines with one fewer carbon atom.
Hofmann Rearrangement
The Hofmann rearrangement provides a direct method for the conversion of a primary amide, such as this compound, into a primary amine containing one less carbon atom. wikipedia.org The product from the Hofmann rearrangement of this compound is nonanamine. The reaction is carried out by treating the amide with bromine (Br₂) or chlorine (Cl₂) in a strong aqueous base like sodium hydroxide (NaOH). edu.krdmasterorganicchemistry.com
The mechanism proceeds through several key intermediates: wikipedia.orgchemistrysteps.com
Formation of N-bromoamide : The base deprotonates the amide, and the resulting anion reacts with bromine to form an N-bromoamide intermediate.
Second Deprotonation : The base removes the second, more acidic proton from the nitrogen, forming an N-bromoamide anion.
Rearrangement : The crucial step involves the rearrangement of this anion. The alkyl group attached to the carbonyl carbon (the nonyl group in this case) migrates from the carbon to the nitrogen atom, simultaneously displacing the bromide ion. This concerted step forms an isocyanate intermediate (nonyl isocyanate).
Hydrolysis of Isocyanate : The isocyanate is then hydrolyzed by the aqueous base. Nucleophilic addition of hydroxide to the isocyanate, followed by decarboxylation of the resulting carbamic acid, yields the primary amine (nonanamine) and carbonate ions. wikipedia.orgyoutube.com
Curtius Rearrangement
The process is as follows:
Formation of Acyl Azide (B81097) : Decanoic acid is first converted to an acyl chloride (e.g., using thionyl chloride, SOCl₂), which is then reacted with sodium azide (NaN₃) to form decanoyl azide. orgoreview.com
Thermal Rearrangement : The decanoyl azide is then heated, causing it to lose nitrogen gas (N₂) and rearrange to form nonyl isocyanate, the same intermediate as in the Hofmann rearrangement. wikipedia.orgnih.gov This rearrangement is believed to be a concerted process where the alkyl group migrates as the nitrogen gas molecule departs. wikipedia.org
Hydrolysis : The resulting nonyl isocyanate can be hydrolyzed with water or acid to form a carbamic acid, which spontaneously decarboxylates to give the final product, nonanamine. nih.gov
The key advantage of the Curtius rearrangement is its broad applicability and the fact that the isocyanate intermediate can be isolated or trapped with other nucleophiles like alcohols to form carbamates. nih.govnih.gov
Derivatization Strategies and Functional Group Transformations
This compound, as a primary amide, possesses a versatile functional group that can be chemically modified through various derivatization strategies. These transformations are fundamental in organic synthesis, allowing for the conversion of the amide moiety into other important functional groups such as amines, nitriles, and carboxylic acids. The reactivity of the amide group in this compound allows it to serve as a key intermediate in the synthesis of a range of aliphatic compounds.
Key functional group transformations involving this compound include reduction, dehydration, Hofmann rearrangement, and hydrolysis. Each of these reactions follows a distinct mechanism and requires specific reagents and conditions to achieve the desired chemical conversion.
Reduction of this compound to 1-Decylamine
The conversion of amides to amines is a fundamental transformation in organic chemistry. echemi.com this compound can be reduced to the corresponding primary amine, 1-decylamine, by breaking the carbon-oxygen double bond. echemi.com This reaction is typically accomplished using a strong reducing agent, as amides are one of the least reactive carboxylic acid derivatives. chemistrysteps.com
Reagents and Conditions: The most common and effective reagent for the reduction of primary amides is Lithium Aluminium Hydride (LiAlH₄). chemistrysteps.comchemguide.co.ukwikipedia.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous or acidic workup to neutralize the reaction mixture and isolate the amine product. chemistrysteps.comchemguide.co.uk
Mechanism: The reduction mechanism involves the nucleophilic attack of the hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of this compound. The reaction proceeds through an intermediate imine, which is then further reduced to the primary amine. chemistrysteps.com The initial step involves the deprotonation of the amide N-H by the hydride, followed by the addition of the hydride to the carbonyl carbon. The resulting intermediate eliminates an aluminate species to form an imine, which is then rapidly reduced by another equivalent of the hydride to yield the amine. chemistrysteps.com
Dehydration of this compound to Decanenitrile
Primary amides like this compound can undergo dehydration to form nitriles. orgoreview.com This reaction involves the elimination of a molecule of water from the amide functional group. chemguide.co.ukorgoreview.com The conversion of amides to nitriles is a valuable synthetic route as the nitrile group itself is a versatile functional motif in organic chemistry. orgoreview.comnih.gov
Reagents and Conditions: This transformation is achieved using strong dehydrating agents. orgoreview.com Commonly used reagents include phosphorus(V) oxide (P₄O₁₀), thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and triphenylphosphine (B44618) (PPh₃) in combination with a halogen. chemguide.co.ukorgoreview.comnih.gov The reaction is typically carried out by heating the amide with the dehydrating agent, and the resulting nitrile can often be isolated by distillation. chemguide.co.uk
Mechanism: The mechanism generally involves the activation of the carbonyl oxygen by the dehydrating agent, converting it into a better leaving group. For instance, with SOCl₂, the oxygen attacks the sulfur atom, and after a series of steps, a chlorosulfite intermediate is formed. A base (which can be the amide itself or an added base like pyridine) then abstracts a proton from the nitrogen, leading to the elimination of the leaving group and the formation of the carbon-nitrogen triple bond of the nitrile. nih.gov
Hofmann Rearrangement of this compound to Nonylamine
The Hofmann rearrangement is a distinctive reaction of primary amides that converts them into primary amines with one fewer carbon atom. chemguide.co.ukwikipedia.orgtcichemicals.com This reaction is a degradation reaction, as the carbonyl carbon is lost in the form of carbon dioxide. wikipedia.orgchemistrysteps.com When this compound undergoes the Hofmann rearrangement, the product is nonylamine.
Reagents and Conditions: The reaction is carried out by treating the primary amide with bromine (Br₂) and a strong base, typically aqueous sodium hydroxide (NaOH), followed by heating. chemguide.co.uktcichemicals.commasterorganicchemistry.com The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed in the aqueous basic solution. wikipedia.orgchemistrysteps.com
Mechanism: The mechanism of the Hofmann rearrangement is a multi-step process: wikipedia.orgmasterorganicchemistry.com
N-Bromination: The amide is first deprotonated by the hydroxide ion, and the resulting anion reacts with bromine to form an N-bromoamide.
Second Deprotonation: A second proton is removed from the nitrogen by the base, forming an N-bromoamide anion.
Rearrangement: The N-bromoamide anion rearranges; the decyl group migrates from the carbonyl carbon to the nitrogen atom, displacing the bromide ion. This concerted step results in the formation of an isocyanate (decyl isocyanate).
Hydrolysis: The isocyanate intermediate is not isolated but is hydrolyzed by the aqueous base. tcichemicals.com Nucleophilic addition of hydroxide to the isocyanate forms a carbamic acid intermediate, which is unstable and spontaneously decarboxylates (loses CO₂) to yield the primary amine, nonylamine. wikipedia.orgchemistrysteps.com
Hydrolysis of this compound to Decanoic Acid
Amides can be hydrolyzed to their corresponding carboxylic acids under either acidic or basic conditions, although the reaction conditions are typically harsh, requiring strong acids or bases and heat. youtube.com This reaction effectively reverses the conceptual formation of the amide from a carboxylic acid and an amine.
Reagents and Conditions:
Acid-Catalyzed Hydrolysis: This is achieved by heating this compound with a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). youtube.com The products are decanoic acid and an ammonium salt (e.g., ammonium chloride if HCl is used).
Base-Catalyzed Hydrolysis (Saponification): This involves heating the amide with a strong aqueous base, such as sodium hydroxide (NaOH). youtube.com The initial products are the salt of the carboxylic acid (sodium decanoate) and ammonia. A subsequent acidification step is required to protonate the carboxylate and isolate the free decanoic acid. youtube.com
Mechanism:
Acid-Catalyzed: The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. youtube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following proton transfer steps, ammonia (which is protonated to the ammonium ion under acidic conditions) is eliminated as the leaving group, yielding the carboxylic acid. youtube.com
Base-Catalyzed: The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. youtube.com This forms a tetrahedral intermediate. The amide ion (NH₂⁻) is a poor leaving group, so a proton transfer from the hydroxyl group of the intermediate to the amino group can occur, but the direct elimination of the amide ion is difficult. The reaction is effectively irreversible once the carboxylic acid formed is deprotonated by the strong base to form a resonance-stabilized carboxylate anion. youtube.com
Summary of this compound Derivatization Strategies
The following table summarizes the primary functional group transformations for this compound.
| Transformation | Starting Material | Key Reagents | Product | Change in Carbon Skeleton |
|---|---|---|---|---|
| Reduction | This compound | 1. LiAlH₄ in ether/THF 2. H₂O/H⁺ workup | 1-Decylamine | No change |
| Dehydration | This compound | P₄O₁₀, SOCl₂, or POCl₃; Heat | Decanenitrile | No change |
| Hofmann Rearrangement | This compound | Br₂, NaOH(aq), Heat | Nonylamine | Loss of one carbon atom |
| Hydrolysis (Acid) | This compound | H₃O⁺ (e.g., aq. HCl), Heat | Decanoic Acid | No change |
| Hydrolysis (Base) | This compound | 1. NaOH(aq), Heat 2. H₃O⁺ workup | Decanoic Acid | No change |
Structural Elucidation and Conformational Analysis of Decanamide Compounds
Single-Crystal X-ray Diffraction Studies of Decanamide (B1670024) and its Analogues
Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the three-dimensional structure of crystalline materials at the atomic level. It provides precise information on unit cell dimensions, bond lengths, bond angles, and the arrangement of molecules within the crystal lattice. uhu-ciqso.escarleton.eduuol.de For this compound and its analogues, SC-XRD is essential for understanding their solid-state conformations and how molecules interact to form crystal structures. While direct SC-XRD data for this compound itself wasn't extensively detailed in the search results, studies on related amides and dicarboxamides highlight the principles and observations relevant to this compound mdpi.comresearchgate.netmdpi.comscilit.com.
SC-XRD involves exposing a single crystal to a beam of X-rays and recording the diffraction pattern. uol.deyoutube.com The positions and intensities of the diffracted spots are then used to computationally determine the electron density within the crystal, revealing the atomic positions and thus the molecular structure and packing. uol.deyoutube.com
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
Crystal packing in amides is significantly influenced by hydrogen bonding interactions. mdpi.comnih.govirb.hr Primary amides like this compound have both hydrogen bond donors (N-H groups) and acceptors (C=O group). These functional groups facilitate the formation of intermolecular hydrogen bonds, which play a dominant role in directing the assembly of molecules in the solid state. mdpi.comirb.hr
In many primary amides, molecules form hydrogen-bonded networks. A common motif is the formation of centrosymmetric dimers linked by pairs of N-H···O hydrogen bonds, often described by graph-set notation as R₂²(8) rings. mdpi.com These dimers can then assemble further through additional hydrogen bonds or weaker interactions like van der Waals forces and C-H···O interactions, leading to extended one-, two-, or three-dimensional structures. researchgate.netirb.hr
The strength and directionality of these hydrogen bonds, along with the shape and size of the alkyl chain, dictate the specific crystal packing arrangement. Studies on related amide compounds demonstrate how hydrogen bonding can lead to different supramolecular assemblies, including chains and networks. researchgate.netirb.hr
Impact of Substituents on Crystal Structure and Conformation
The presence and nature of substituents on the amide group or the alkyl chain can significantly impact the crystal structure and molecular conformation of this compound analogues. Substituents can alter the electronic and steric properties of the molecule, affecting the strength and geometry of hydrogen bonds and introducing new types of intermolecular interactions, such as C-H···π or π···π interactions if aromatic rings are present. researchgate.netmdpi.comresearchgate.net
For example, replacing a hydrogen atom with a bulkier group can lead to increased steric hindrance, potentially disrupting typical amide hydrogen bonding patterns and favoring different packing arrangements. researchgate.net The introduction of polar or charged substituents can also introduce electrostatic interactions, further influencing crystal packing. Studies on substituted amides show that even subtle changes in molecular structure can lead to different crystal forms and packing motifs. mdpi.compdbj.org
Vibrational Spectroscopy (e.g., FT-IR) for Structural Characterization
Vibrational spectroscopy, such as Fourier-transform infrared (FT-IR) spectroscopy, is a valuable tool for identifying functional groups and studying molecular vibrations, which are sensitive to the molecular structure and environment, including hydrogen bonding. wpmucdn.comslideshare.net
FT-IR spectra of amides exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of the N-H, C=O, and C-N bonds. wpmucdn.commdpi.com The position and intensity of these bands, particularly the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands, are highly sensitive to the presence and strength of hydrogen bonding. mdpi.com For instance, hydrogen bonding to the carbonyl oxygen typically causes a shift of the amide I band to lower wavenumbers. mdpi.com
FT-IR spectroscopy can confirm the presence of the amide functional group in this compound and provide insights into the extent of hydrogen bonding in solid or solution phases. nih.govchemicalbook.com Comparing the IR spectra of this compound with its analogues or with decanoic acid can reveal structural differences and the influence of the amide group on vibrational modes. researchgate.net
Interactive Table 1: Characteristic FT-IR Bands of Amides (Illustrative based on general amide data)
| Vibration Mode | Approximate Wavenumber Range (cm⁻¹) | Description | Sensitivity to Hydrogen Bonding |
| Amide A (N-H stretch) | 3100-3500 | N-H stretching vibration | High (shifts to lower cm⁻¹) |
| Amide I (C=O stretch) | 1630-1690 | C=O stretching vibration | High (shifts to lower cm⁻¹) |
| Amide II (N-H bend) | 1530-1570 | N-H bending and C-N stretching vibration | High |
| C-N stretch | 1400-1420 | C-N stretching vibration | Moderate |
Note: Specific band positions for this compound may vary depending on the phase and environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules in solution. It provides detailed information about the connectivity of atoms and the chemical environment of nuclei, particularly ¹H and ¹³C. slideshare.net
¹H NMR spectroscopy of this compound would show distinct signals for the protons in the methyl group, the methylene (B1212753) groups along the alkyl chain, and the amine protons (NH₂). rsc.orgcsic.es The chemical shifts, splitting patterns, and integration of these signals provide information about the number and types of protons and their neighboring groups. rsc.org
¹³C NMR spectroscopy provides information about the carbon skeleton, showing signals for each unique carbon atom, including the carbonyl carbon and the carbons in the alkyl chain. rsc.orgcsic.es The chemical shifts of these carbon signals are characteristic of their functional group environment. rsc.org
NMR spectroscopy is crucial for confirming the structure of synthesized this compound or its analogues and assessing their purity. tcichemicals.comfujifilm.com While primarily a solution-state technique, solid-state NMR can also provide information about molecular packing and dynamics in the solid state, although this was not specifically detailed for this compound in the search results.
Interactive Table 2: Expected ¹H NMR Signals for this compound (Illustrative)
| Proton Environment | Approximate Chemical Shift (ppm) | Multiplicity | Integration (Number of Protons) |
| CH₃ | ~0.8-0.9 | Triplet | 3 |
| (CH₂)₇ | ~1.2-1.4 | Multiplet | 14 |
| CH₂-C=O | ~2.1-2.3 | Triplet | 2 |
| NH₂ | ~5.0-6.0 (variable) | Broad singlet | 2 |
Note: Actual chemical shifts may vary depending on the solvent and concentration.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. This is highly useful for confirming the molecular formula and structure of this compound and its derivatives. nih.govuni.lufishersci.ca
Electron ionization (EI) MS typically produces a molecular ion peak (M⁺) and fragment ions resulting from the cleavage of chemical bonds. nist.gov The fragmentation pattern is characteristic of the compound's structure and can be used to identify functional groups and the arrangement of atoms. nist.gov For this compound, characteristic fragmentation might involve cleavage along the alkyl chain or fragmentation of the amide group. nih.govnist.gov
Softer ionization techniques, such as atmospheric pressure gas chromatography (APGC) coupled with quadrupole time-of-flight high-resolution mass spectrometry (QToF-HRMS), can provide accurate mass measurements of the molecular ion, allowing for precise determination of the molecular formula. waters.com This is particularly useful for confirming the identity of unknown or newly synthesized this compound analogues. waters.com
MS data, often coupled with chromatographic separation techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), is a standard method for verifying the molecular weight and purity of this compound samples. nih.govmzcloud.orgsielc.com
Advanced Spectroscopic Techniques for this compound Characterization
Beyond the fundamental techniques, other advanced spectroscopic methods can provide deeper insights into the structural and conformational properties of this compound. While specific applications to this compound were not extensively detailed in the search results, the principles of these techniques are relevant for comprehensive characterization.
Techniques like Raman spectroscopy, which is complementary to IR spectroscopy, can provide information about molecular vibrations, particularly those involving non-polar bonds or symmetrical vibrations that may be weak in IR. nih.govnumberanalytics.comettoremajoranafoundation.it Surface-enhanced Raman spectroscopy (SERS) can be used to study the structure of molecules adsorbed on metal surfaces. mdpi.com
Circular Dichroism (CD) spectroscopy can be applied to chiral this compound analogues to study their conformation in solution. numberanalytics.com UV-Vis spectroscopy can provide information about electronic transitions within the molecule, although simple saturated amides like this compound have limited UV-Vis absorption in the easily accessible range. numberanalytics.com
Advanced NMR techniques, such as 2D NMR experiments (e.g., COSY, HSQC, HMBC), can provide more detailed information about through-bond and through-space correlations between nuclei, aiding in complex structural assignments of substituted decanamides. csic.es
These advanced techniques, when applied to this compound and its analogues, can offer a more complete picture of their molecular structure, conformation, dynamics, and interactions in various phases and environments.
Computational Chemistry and Molecular Modeling of Decanamide Systems
Density Functional Theory (DFT) Studies on Electronic Structure and Properties
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure and properties of molecules and materials. wikipedia.org DFT calculations can provide insights into the ground state electronic density, molecular orbitals, and related properties such as ionization potentials, electron affinities, and vibrational frequencies. orientjchem.orgmdpi.commdpi.comscirp.org While specific detailed DFT studies solely focused on the electronic structure and properties of the parent Decanamide (B1670024) molecule were not extensively found in the provided search results, DFT has been applied to study related this compound derivatives. For instance, DFT calculations were used to investigate the adsorption mechanism of N-(6-(hydroxyamino)-6-oxohexyl)this compound, a this compound derivative, on mineral surfaces, providing insights into the electronic interactions involved in the adsorption process. researchgate.net These studies demonstrate the applicability of DFT in understanding the electronic behavior and interactions of molecules containing the this compound moiety.
Molecular Dynamics (MD) Simulations of this compound Interactions
Molecular Dynamics (MD) simulations are computational techniques used to model the physical movements of atoms and molecules over time. nih.gov By simulating the interactions between molecules, MD can provide information about their dynamic behavior, conformational changes, and the nature of intermolecular forces such as hydrogen bonds, electrostatic interactions, and hydrophobic effects. dovepress.comnih.gov MD simulations are valuable for studying the interactions of molecules in various environments, including solutions and interfaces. nih.gov One search result indicates that this compound (identified by the database entry DB07991) has been used as a ligand in molecular dynamics simulations to study protein-ligand interactions. researchgate.net This highlights the utility of MD simulations in exploring how this compound or related compounds might interact with biological targets or other molecules in complex systems.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a correlation between the chemical structure of compounds and their biological or chemical activity. nih.govresearchgate.netshd-pub.org.rs By analyzing a series of compounds with known activities, QSAR models can predict the activity of new or untested compounds based on their structural features. nih.gov This method is particularly useful in the design and optimization of molecules with desired properties. While direct QSAR studies specifically on this compound were not detailed, the method has been applied to study amide derivatives, which are structurally related to this compound. nih.govdovepress.com Mentions of QSAR modeling for this compound derivatives in the context of potential lead compounds for biological targets further underscore the relevance of this approach to the study of this compound-based molecules. scispace.comqau.edu.pk QSAR models can help identify key structural features of this compound derivatives that contribute to their activity, guiding the synthesis of more potent or selective compounds.
Theoretical Prediction of Reaction Pathways and Energetics
In Silico Approaches for Ligand-Target Interactions (e.g., Molecular Docking)
In silico approaches, such as molecular docking, are widely used to predict how a small molecule (ligand) binds to a larger molecule, such as a protein target. researchgate.netnih.govijariie.commdpi.com Molecular docking aims to find the optimal binding orientation and affinity of a ligand to a target site, providing insights into potential biological activity. ijariie.comajchem-a.com These methods are integral to structure-based drug design and virtual screening. nih.govijariie.com As mentioned earlier, this compound (DB07991) has been explored as a ligand in molecular dynamics simulations related to protein-ligand interactions, a technique closely related to molecular docking that provides dynamic information about the binding process. researchgate.net This indicates the potential for using molecular docking and other in silico methods to investigate the interactions of this compound and its derivatives with various biological targets.
Biological and Biochemical Research of Decanamide Derivatives
Role in Plant Physiology and Development
Alkamides, including N-isobutyl decanamide (B1670024), are a class of lipid compounds found in plants that are structurally related to animal endocannabinoids. nih.gov These compounds can act as regulators of morphogenesis in plants. nih.gov
N-Isobutyl this compound's Influence on Root Architecture (Primary and Lateral Root Growth)
N-isobutyl this compound has been identified as a highly active alkamide in regulating root development in Arabidopsis thaliana. nih.govoup.com Studies have shown that N-isobutyl this compound can inhibit primary root growth while promoting the formation of lateral roots and adventitious roots. nih.govoup.comnih.govoup.commedchemexpress.comresearchgate.netresearchgate.net The effects on root architecture are dose-dependent. nih.govnih.govoup.comresearchgate.net At lower concentrations (e.g., 7 µM), N-isobutyl this compound (also referred to as affinin in some contexts) can induce an increase in primary root length, the emergence of lateral roots, and the development of root hairs. aocs.org Higher concentrations (e.g., 28 µM or greater than 56 µM) can lead to inhibited primary root growth and lateral root length. nih.govoup.comnih.gov The promotion of lateral roots may involve the stimulation of pre-existing lateral root primordia or the synthesis of new ones. aocs.org
Interaction with Phytohormone Signaling Pathways (e.g., Jasmonic Acid, Cytokinins, Nitric Oxide)
N-isobutyl this compound interacts with several phytohormone signaling pathways to exert its effects on plant development. Research indicates involvement of cytokinin, jasmonic acid, and nitric oxide signaling. nih.govoup.comnih.govoup.comresearchgate.netplos.org
The effects of N-isobutyl this compound on cell proliferation and differentiation appear to involve cytokinin signaling. nih.govresearchgate.net N-isobutyl this compound can activate the expression of cytokinin primary-response genes, suggesting its interaction with this pathway. nih.govresearchgate.net Studies using cytokinin receptor mutants in Arabidopsis have shown that these mutants are insensitive to the effects of N-isobutyl this compound, further supporting the involvement of cytokinin signaling in mediating the alkamide's activity on meristematic activity and differentiation. nih.gov
Nitric oxide (NO) is another key signaling molecule involved in the alterations induced by N-isobutyl this compound on root system architecture. oup.comnih.govoup.comresearchgate.net N-isobutyl this compound treatment leads to NO accumulation in the primary root tip and developing lateral roots. oup.comnih.govoup.commedchemexpress.comresearchgate.net The morphogenetic effects of N-isobutyl this compound are reduced when NO scavengers are applied, highlighting the critical role of NO as an intermediate in alkamide signaling for root architecture adjustment. oup.comnih.govoup.comresearchgate.netresearchgate.net Mutants defective in NO biosynthesis or signaling show reduced lateral root responses to N-isobutyl this compound. oup.comnih.govoup.comresearchgate.net
N-isobutyl this compound has also been shown to activate jasmonic acid (JA) biosynthesis and signaling pathways. plos.org Treatment with N-isobutyl this compound increases endogenous levels of JA, a phytohormone crucial for activating plant defense responses. plos.orgfrontiersin.org Studies using Arabidopsis mutants altered in JA signaling (e.g., jar1 and coi1) have demonstrated that these mutants are unable to defend against fungal attack even when N-isobutyl this compound is supplied, indicating that alkamides modulate defense responses through JA-dependent pathways. plos.orgfrontiersin.org
While N-isobutyl this compound's effects on root development might appear reminiscent of auxin, research suggests that auxins may not be directly involved in the root architectural responses to alkamides. nih.govoup.com
Modulation of Cell Proliferation in Plant Tissues
N-isobutyl this compound has been observed to influence cell proliferation in plant tissues. The formation of callus-like structures in primary roots and ectopic organogenesis on leaves of Arabidopsis seedlings treated with N-isobutyl this compound suggests a role in regulating cell division. nih.govresearchgate.net Increased concentrations of N-isobutyl this compound can induce the production of these structures. nih.govresearchgate.net Observations of cell cycle markers indicate that cells in treated plants may not exit the cell cycle with normal developmental timing, leading to ectopic cell divisions. nih.govresearchgate.net This suggests that alkamides can alter plant morphogenesis by controlling meristematic activity. nih.govresearchgate.net
Defense Responses Against Pathogens
This compound derivatives, such as N-isobutyl this compound, can modulate plant defense responses against pathogens. aocs.orgplos.org N-isobutyl this compound has been shown to confer resistance against the necrotrophic fungus Botrytis cinerea in Arabidopsis thaliana. plos.org Application of N-isobutyl this compound significantly reduces necrosis caused by the pathogen and inhibits fungal proliferation. plos.org This defense response appears to be mediated through JA-dependent and MPK6-regulated signaling pathways. plos.orgfrontiersin.org
Antimicrobial Activities of this compound Derivatives
Research into the antimicrobial activities of this compound derivatives has explored their potential as antibacterial agents.
Fungistatic Effects against Fungal Pathogens
Research has investigated the fungistatic and bacteriostatic activities of alkamides, including N-isobutyl-decanamide, a derivative of this compound, isolated from plants like Heliopsis longipes. researchgate.netscispace.com Studies have shown that certain alkamides, such as affinin (which is structurally related to this compound derivatives), exhibit significant fungistatic activity against various phytopathogenic fungi, including Rhizoctonia solani, Sclerotium rolfsii, Sclerotium cepivorum, and Phytophthora infestans, demonstrating 100% growth inhibition in some cases. researchgate.net Saccharomyces cerevisiae, a non-phytopathogenic ascomycete, also showed similar growth inhibition with affinin. researchgate.net However, alkamides obtained by catalytic reduction of affinin, such as N-isobutyl-decanamide, did not show fungitoxic activity in one study, although N-isobutyl-decanamide did display significant activity against Bacillus subtilis. researchgate.netmolaid.com The fungistatic effect implies that the compound inhibits the growth of the fungus without necessarily killing it, a characteristic that can be influenced by factors like concentration and temperature. mdpi.come3s-conferences.org
Structure-Activity Relationship (SAR) Studies in Antimicrobial Contexts
Structure-Activity Relationship (SAR) studies involving decanoic acid derivatives, which include this compound derivatives, have been conducted to understand the relationship between their chemical structures and antimicrobial activities. scispace.comresearchgate.net Quantitative structure-activity relationship (QSAR) models have been developed to predict antimicrobial activities. scispace.comresearchgate.net These studies suggest that for activity against Gram-positive bacteria, the lipophilicity of the compounds is a governing factor. scispace.comresearchgate.net For antifungal activity, the topological steric nature of the molecule appears to be a deciding factor. scispace.comresearchgate.net Modifications to the decanoic acid structure, such as the introduction of a phenyl ring flanked by a -CH2- group or the fusion of a heteroaromatic ring, can enhance activity. scispace.com Conversely, certain substitutions on an anilide ring, like o-nitro or fluoro substitution, can significantly diminish activity, while meta or para substitution with nitro or fluoro groups can increase it. scispace.com The replacement of an aromatic carbon with nitrogen or dearomatization can lower activity. scispace.com Studies on other amide derivatives have also highlighted the importance of specific structural features, such as the presence of halogens or thiazolamide moieties, for improving antibacterial and antifungal activity. mdpi.com
Membrane and Lipid Metabolism Modulation by this compound Analogues
This compound analogues have been investigated for their effects on membrane and lipid metabolism. researchgate.netnih.govresearchgate.net
Effects on Lipid Droplet Accumulation and Degradation Pathways (e.g., Lipophagy)
A ceramide analogue, N-(1-hydroxy-3-morpholino-1-phenylpropan-2-yl)this compound (PDMP), which contains a this compound moiety, has been shown to induce the accumulation of large lipid droplets in cells. researchgate.netnih.govresearchgate.net Lipid droplets are cellular organelles for lipid storage, and their degradation occurs through pathways like lipolysis and lipophagy. researchgate.netnih.govmdpi.com Lipophagy is a selective autophagic process where lipid droplets are delivered to lysosomes for degradation. researchgate.netnih.govmdpi.com The accumulation of large lipid droplets induced by PDMP highlights the complexity of lipid droplet degradation pathways. researchgate.netnih.gov Studies using LAMP-2 deficient cells have shown that the accumulation of lipid droplets induced by PDMP was relieved, suggesting a role for LAMP-2 in the degradation of these large lipid droplets, potentially through lipophagy. researchgate.netnih.govresearchgate.net
Influence on Lysosomal and Endoplasmic Reticulum Functions
The ceramide analogue PDMP has also been observed to affect the structures and functions of lysosomes/late endosomes and the endoplasmic reticulum (ER). researchgate.netnih.govresearchgate.net These organelles are crucial for lipid metabolism and cellular homeostasis. researchgate.netscientificarchives.com The effects of PDMP on these organelles are linked to its influence on cholesterol homeostasis and its ability to induce autophagy via the inhibition of mTORC1. researchgate.netnih.govresearchgate.netdntb.gov.ua Abnormal lipid trafficking from the endo/lysosomal compartment can lead to lipid accumulation in lysosomes, as seen in disorders like Niemann-Pick type C. researchgate.net The ER is involved in lipid synthesis and trafficking, and its function is closely related to lipid droplet formation and metabolism. dntb.gov.uafrontiersin.org
Interaction with Molecular Targets (e.g., Enzymes, Receptors) and Biochemical Pathways
This compound and its analogues can interact with various molecular targets, including enzymes and receptors, thereby modulating biochemical pathways critical for cellular functions. ontosight.aievitachem.com For instance, N,N-dimethylthis compound has been shown to interact with molecular targets, acting as an inhibitor or activator of specific enzymes and modulating biochemical pathways. The presence of certain functional groups in this compound derivatives, such as a hydroxyamino group or a sulfonyl group and quinoline (B57606) ring system, can enable interactions with enzymes or proteins and influence biological activity. ontosight.aiontosight.ai These interactions can impact pathways involved in lipid metabolism, as well as potentially other cellular processes. researchgate.netscientificarchives.commdpi.com
Investigation of Potential Carcinogenic Mechanisms (e.g., DNA Alkylation by Nitrosamide Derivatives)
N-nitroso compounds, including nitrosamides, are known for their potential carcinogenic properties. ontosight.aicabidigitallibrary.orgscienceasia.orgiarc.frnih.gov N-methyl-N-nitroso-decanamide is a nitrosamide compound derived from this compound. ontosight.ai The carcinogenic potential of nitrosamides is primarily linked to their ability to act as alkylating agents. ontosight.aicabidigitallibrary.org The chemical structure, containing a nitroso group attached to a methylated nitrogen atom within an amide functional group, contributes to this activity. ontosight.ai These compounds can damage DNA through alkylation, leading to mutagenic effects and potentially the development of cancer. ontosight.aicabidigitallibrary.orgscienceasia.org The mechanism of action often involves the alkylation of the 7 position of the guanine (B1146940) base in nucleic acid, with O6-alkylation of deoxyguanosine considered a significant site of reaction. scienceasia.org While studies have shown that many N-nitroso compounds are carcinogenic in experimental animals across various organs and are mutagenic in test systems, evidence from human population studies can be inconsistent. cabidigitallibrary.orgscienceasia.orgiarc.frnih.gov
Applications and Functionalization of Decanamide in Advanced Materials and Systems
Utilization in Polymer Science and Materials Synthesis
Decanamide (B1670024) and its derivatives are explored for their utility in polymer science and the synthesis of various materials. This compound itself can be used in the production of certain types of plastics and resins. ontosight.ai Derivatives such as N-(5-acetamido-8-quinolylsulfonyl)-decanamide and N-(2-(hydroxyamino)-2-oxoethyl)-decanamide are being investigated as potential monomers for synthesizing polymers with unique properties. ontosight.aiontosight.ai N,N-Dimethylthis compound, a substituted this compound, functions as a solvent and plasticizer in the production of polyamide resins and coatings, contributing to improved flexibility and durability of the resulting polymers. zxchem.com Research has also demonstrated the synthesis of novel copolymers incorporating this compound structures. For instance, a new ambipolar copolymer containing an N-(5,5′-dibromo[2,2′-bithiophen]-3-yl)-2-hexyl this compound structure has been synthesized for potential use in organic electronics. This copolymer exhibited good solubility in common organic solvents and demonstrated thermal stability, with a 5% weight loss observed at 376°C in thermogravimetric analysis. tandfonline.com
Role as Intermediates in Pharmaceutical Synthesis
This compound serves as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. ontosight.aicymitquimica.com Its derivatives, such as N,N-Dimethylthis compound, are also utilized as intermediates in the synthesis of various pharmaceutical compounds. zxchem.comfishersci.cacymitquimica.comzxchem.com N-(5-acetamido-8-quinolylsulfonyl)-decanamide is specifically mentioned as an intermediate in the synthesis of drugs possessing antibacterial or anti-inflammatory properties. ontosight.ai Another this compound derivative, N-Vanillylthis compound, is listed as a pharmaceutical intermediate. echemi.com The chemical properties of these this compound-based intermediates make them suitable for facilitating reactions crucial in the formation of active pharmaceutical ingredients (APIs). zxchem.com
Applications in Agrochemical Formulations
In agrochemical formulations, N,N-Dimethylthis compound is widely employed, primarily as a solvent. zxchem.comzxchem.comblitchem.compainichemical.compainichemical.com It is used in the preparation of various pesticide formulations, including emulsions, microemulsions, water emulsions, and oil suspensions. painichemical.com Its effectiveness lies in its ability to solubilize a range of active ingredients, such as triazole fungicides, chlorpyrifos, propanil, and trifluralin. painichemical.com The use of N,N-Dimethylthis compound in these formulations enhances the stability and efficacy of the agrochemicals and helps prevent the crystallization of active ingredients upon dilution, ensuring consistent performance during application. painichemical.com It also functions as a co-solvent in crop protection products. blitchem.com
Functionality in Surfactant and Lubricant Systems
This compound exhibits functionality in both surfactant and lubricant systems. It is directly used as a surfactant and lubricant. ontosight.aicymitquimica.com N,N-Dimethylthis compound is recognized for its surfactant properties, making it useful as an emulsifier and dispersant in various formulations. cymitquimica.com This derivative also finds application as a corrosion inhibitor and lubricant in industrial contexts, such as metalworking and textile manufacturing. zxchem.comontosight.ai Research indicates that N,N-Dimethylthis compound holds promise as an ingredient in industrial lubricants, contributing to reduced friction and wear on machinery components and potentially leading to improved efficiency and extended equipment lifespan. zxchem.com Other this compound derivatives, like N-(3-aminopropyl)this compound, can also act as surfactants. ontosight.ai N-[4-(dimethylamino)phenyl]this compound is utilized in chemical reactions to enhance solubility and reaction rates, suggesting surfactant-like characteristics. evitachem.com
Research into Drug Delivery Systems Utilizing this compound Structures
Research is actively exploring the use of this compound structures in drug delivery systems. This compound, N-(3-aminopropyl)-, is considered a potential candidate for pharmaceutical applications, particularly in the realm of drug delivery. ontosight.ai The amphiphilic nature of this compound, N,N'-(2-hydroxy-1,3-propanediyl)bis-, suggests its potential utility in drug delivery systems by potentially enhancing the solubility and delivery of therapeutic agents. ontosight.ai N,N-dialkyl decanamides have been identified as solubility enhancers for partially soluble drugs in hydrophilic media, indicating their potential role in improving drug formulations for delivery systems. google.com Synthetic ceramide derivatives, such as N-(Ethyl dihydrogenphosphate)-2-hexyl-3-oxo-decanamide, which is derived from a this compound structure, are under investigation for transdermal drug delivery applications, particularly in treating skin inflammation. researchgate.net Furthermore, nanocarriers based on lipid-peptoid nanocomposites, synthesized using a this compound derivative like N-Octyl-N-(2-(octylamino)-2-oxoethyl)this compound (obtained from capric acid), have shown potential as drug delivery systems, particularly for applications like cancer treatment, with some formulations resulting in nanoparticles suitable for this purpose. researchgate.net
Advanced Bioengineering and Biotechnological Applications
This compound derivatives are of interest in advanced bioengineering and biotechnological applications, particularly in areas involving interactions with biological systems. This compound, N-(2-(hydroxyamino)-2-oxoethyl)-, is being studied in medicinal chemistry and biochemistry due to its potential to interact with enzymes and proteins. ontosight.ai These interactions could be significant in modulating biological pathways, suggesting applications in drug discovery and biochemical research. ontosight.ai N-[4-(dimethylamino)phenyl]this compound is also noted for its biological applications. evitachem.com While specific advanced bioengineering applications are not extensively detailed in the search results, the compound's relevance in drug delivery systems, which interface with biological environments, and the investigation into its interactions with biological molecules highlight its potential in this broader field. This compound is listed by suppliers for research use, including in biotechnology contexts. scbt.com
Environmental Impact and Degradation Pathways of Decanamide
Biodegradation Mechanisms in Environmental Matrices
Biodegradation is a primary process by which organic matter, including chemical compounds like decanamide (B1670024), is broken down by microorganisms such as bacteria and fungi in the environment. wikipedia.org This natural process is distinct from composting, which is human-driven biodegradation under specific conditions. wikipedia.org The process of biodegradation typically involves stages of biodeterioration, biofragmentation, and assimilation. Biodeterioration involves surface-level degradation that alters the material's physical, chemical, and mechanical properties, often influenced by abiotic factors, weakening the structure for further microbial action. wikipedia.org Biofragmentation is the breakdown of materials by microorganisms, followed by assimilation, where the degraded material is incorporated into new cells. wikipedia.org
While specific detailed mechanisms for this compound biodegradation are not extensively detailed in the provided search results, amides in general are known to undergo biodegradation, which contributes to reducing their persistence in the environment. ontosight.ai The rate and extent of biodegradation can be influenced by the specific environmental matrix (e.g., water, soil) and the prevailing conditions, such as the presence or absence of oxygen (aerobic vs. anaerobic biodegradation), temperature, and the diversity and density of microbial populations. aimplas.net
Studies on related substances, such as N,N-dimethyltetrathis compound, suggest that dimethyl amides are expected to degrade rapidly in the environment and may readily biodegrade in water. regulations.gov Treatment in biological wastewater treatment plants is also a relevant pathway for the degradation of substances like N,N-dimethylthis compound, and should be performed according to local regulations. basf.com
Persistence and Bioaccumulation Potential in Ecosystems
The persistence of a chemical in the environment is a key factor in assessing its potential impact. Persistence is unlikely for this compound based on available information, and significant accumulation in organisms is not expected. fishersci.com N,N-Dimethylthis compound is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) by at least one REACH registrant. europa.eu Similarly, N,N-dimethylthis compound is reported as not bioaccumulating. bayercropscience.iebayer.co.uk The bioaccumulation potential is considered low. europa.eu
The mobility of this compound in soil is expected to be low due to its low water solubility. fishersci.com However, it is likely to be mobile in the environment due to its volatility. fishersci.com The substance will slowly evaporate into the atmosphere from the water surface, and adsorption to the solid soil phase is not expected. basf.com
The following table summarizes the bioaccumulation potential and persistence information found:
| Property | Assessment | Source |
| Bioaccumulation Potential | Low bioaccumulation potential | europa.eu |
| Significant Accumulation | Not expected in organisms | basf.com |
| Persistence | Unlikely based on available information | fishersci.com |
| PBT/vPvB Status | Not considered PBT or vPvB | europa.eubayercropscience.iebayer.co.uk |
Transformation Products and Their Environmental Fates
Chemicals in the environment can undergo various transformation processes, both biotic (microbial degradation) and abiotic (e.g., photolysis, hydrolysis), leading to the formation of transformation products (TPs). diva-portal.orgnih.gov These TPs can have different physicochemical properties and toxicities compared to the parent compound, and their environmental fate is a critical aspect of a comprehensive environmental risk assessment. diva-portal.org
While the search results emphasize the importance of characterizing transformation products in the aquatic environment and the potential risks they pose diva-portal.org, specific details regarding the transformation products of this compound and their environmental fates are not extensively provided. The stability of this compound in organic solvents and the identity of relevant degradation products are endpoints that may not be included in brief profiles due to the complexity of reporting. europa.eu
General research on transformation products highlights that they can be structurally related to their parent compounds and may exhibit similar effects, particularly if the toxophore remains intact. diva-portal.org Transformation can also alter properties like solubility or partition coefficient, influencing environmental fate and ecotoxicity. diva-portal.org Identifying and assessing TPs, especially from non-persistent chemicals, is an ongoing area of research, as some harmful or persistent TPs have been identified for other substances. nih.gov
Risk Assessment Methodologies for Environmental Exposure
Environmental Risk Assessment (ERA) is a systematic process used to identify, evaluate, and mitigate the potential adverse effects of human activities on the environment. numberanalytics.comresearchgate.net It is a crucial tool for environmental management and decision-making. numberanalytics.com The ERA process typically involves several stages:
Problem Formulation: Identifying the environmental problem or issue to be assessed. numberanalytics.comeuropa.eu
Hazard Identification: Identifying potential ecological hazards and their characteristics. numberanalytics.comeuropa.eu
Release Assessment: Examining how, why, and when hazards are released into the environment. europa.eu
Exposure Assessment: Evaluating the extent to which ecosystems and organisms are exposed to hazards. numberanalytics.comeuropa.eu
Effects Assessment: Evaluating the potential consequences of exposure to hazards on ecosystems and organisms. numberanalytics.com
Risk Characterization: Combining exposure and effects assessments to estimate ecological risk. numberanalytics.com
Risk Evaluation: A step often included in environmental risk assessment, particularly in European legislation. europa.eu
Risk Management: Developing strategies to minimize or eliminate environmental risks. numberanalytics.com
Methodologies used in ERA can include ecological risk assessment, human health risk assessment, and environmental impact assessment. numberanalytics.com Specific techniques within these methodologies include approaches like the Leopold matrix, HAZOP, Fault Tree Analysis, Event Tree Analysis, and Failure Mode and Effect Analysis (FMEA), which help in anticipating environmental hazards and implementing effective environmental management plans. researchgate.netresearchgate.net Quantitative risk assessment techniques can also be used to determine predicted environmental concentration (PEC) and predicted non-exposure concentration (PNEC) for organisms. eeer.org
For this compound, the environmental risk assessment considers its potential impact, influenced by factors like persistence, bioaccumulation, and toxicity to aquatic organisms. ontosight.ai While specific detailed risk assessment studies for this compound were not extensively found, the general principles and methodologies of ERA would apply to assess its environmental exposure and potential effects. The environmental hazard classification according to the Globally Harmonised System of Classification and Labelling of Chemicals (GHS) is also relevant for understanding potential environmental risks. industrialchemicals.gov.au
Based on available information, N,N-dimethylthis compound is not considered to pose an unreasonable risk to the environment based on the PEC/PNEC ratio and reported use pattern. industrialchemicals.gov.au However, it is noted that it may cause long-term adverse effects in the aquatic environment. basf.comfishersci.com
Future Directions and Emerging Research Avenues
Development of Novel Decanamide (B1670024) Derivatives with Enhanced Bioactivities
Research into this compound derivatives is an active area aimed at creating compounds with improved or novel biological activities. This involves modifying the this compound structure to enhance properties such as antimicrobial activity or interaction with specific biological targets. For instance, studies on amide derivatives have shown effectiveness against microorganisms like Glycopeptide-resistant Staphylococcus aureus. nih.gov Derivatization of compounds, including amides, has demonstrated the potential to enhance biofilm inhibition and improve antibacterial activity compared to parent compounds. nih.gov
Specific examples of this compound derivatives being investigated include N,N-Dimethylthis compound, which finds use in pharmaceuticals, agrochemicals, and as an intermediate in organic synthesis. fishersci.ca Another derivative, N-(2-naphthyl)this compound, a synthetic amide featuring a decanoyl chain linked to a 2-naphthylamine (B18577) moiety, is being studied for research purposes. Imidazolidine derivatives incorporating this compound chains have shown a range of biological functions, including anti-cancer, anti-proliferative, anti-microbial, and anti-plasmodial properties, highlighting their potential in medicinal chemistry. ajrconline.org Research on lactobacillamide, which includes a this compound chain, is exploring its potential in pharmaceuticals, food preservation, and health benefits, as well as its mechanisms of action. ontosight.ai Furthermore, studies on compounds like 10-methylsulfinyl-decanamide have indicated potential effects on the release of nitric oxide and the reduction of inflammatory cytokine expression. mdpi.com Novel biamide derivatives incorporating this compound have also been investigated as potential therapeutic agents, such as selective CB₂ receptor inverse agonists and osteoclast inhibitors, showing promising inhibition activity against osteoclast cells. nih.gov
Exploration of Untapped Catalytic Pathways for this compound Synthesis
The exploration of novel catalytic pathways for this compound synthesis focuses on developing more efficient, selective, and environmentally friendly methods compared to traditional approaches. This includes investigating new catalysts and reaction conditions. While the provided search results mention the preparation of catalysts for N,N-dimethyl-caprylamide/decanamide synthesis google.com, and the non-catalytic synthesis of fatty acid alkanolamides (including N-(2-hydroxyethyl)-Decanamide) under microwave irradiation researchgate.net, research is ongoing to discover and optimize other catalytic methods. The broader field of amide synthesis is actively exploring novel catalytic approaches, including one-pot three-component reactions and the integration of enzyme catalysis, which aligns with the goal of developing more sustainable production methods. molaid.comresearchgate.net
Advanced Computational Modeling for Predictive Design
Advanced computational modeling plays a crucial role in predicting the properties, behavior, and potential biological interactions of this compound and its derivatives. This includes techniques such as quantitative structure-activity relationships (QSAR), molecular dynamics simulations, and machine learning models. mdpi.com These computational approaches can assist in the rational design of novel this compound derivatives with desired bioactivities and predict their pharmacokinetic properties, such as blood-brain barrier permeability. mdpi.comdntb.gov.ua Computational modeling is increasingly used in various scientific fields, including drug discovery and materials science, to understand complex biological processes and guide the design of new molecules. umd.eduuml.edunih.gov
Integrated Multi-Omics Approaches in Biological Studies
Integrated multi-omics approaches, which combine data from genomics, epigenomics, transcriptomics, proteomics, and metabolomics, are becoming increasingly important in biological studies involving compounds like this compound. thermofisher.comquanticate.com By analyzing data from multiple molecular layers, researchers can gain a more comprehensive understanding of how this compound or its derivatives interact with biological systems, their mechanisms of action, and their effects on cellular pathways. thermofisher.com This approach can lead to the identification of potential biomarkers and drug targets, providing deeper insights than single-omics studies. thermofisher.com While a specific multi-omics study directly centered on this compound was not prominently found in the search results, multi-omics is a trending area in biological research for understanding complex biological processes and disease mechanisms. thermofisher.comquanticate.com
Sustainable Production and Environmental Remediation Strategies
Sustainable production methods for this compound and strategies for its environmental remediation are critical for minimizing environmental impact. Research in this area focuses on developing greener synthesis routes, utilizing renewable resources, and exploring effective methods for cleaning up this compound contamination. Sustainable production principles are being applied to the development of various chemicals, including solvents like N,N-dimethyl this compound, which can be formulated using eco-friendly ingredients. researchgate.netbtc-europe.com In the broader context of environmental remediation, methods such as alkaline hydrolysis and subcritical water degradation are being investigated for treating contaminated soils, and this compound has been mentioned in the context of chemical treatment and remediation efforts. researchgate.netgoogle.compnnl.gov The development of sustainable and environmentally friendly production processes is a key focus in modern chemistry. researchgate.netwur.nl
Q & A
Q. What are the standard methods for synthesizing and characterizing Decanamide in laboratory settings?
this compound (C₁₀H₂₁NO) is typically synthesized via amidation of decanoic acid with ammonia or ammonium salts under catalytic conditions. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, infrared spectroscopy (IR) to identify amide bonds (~1650 cm⁻¹), mass spectrometry (MS) for molecular weight validation, and differential scanning calorimetry (DSC) to analyze phase transitions (melting point ~98–100°C) . Ensure purity via gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Q. What safety protocols are essential when handling this compound in experimental workflows?
this compound can cause skin and eye irritation. Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation. Refer to SDS guidelines: store at room temperature, away from oxidizers, and dispose of waste via approved chemical protocols .
Q. How can researchers validate the purity of this compound samples?
Combine chromatographic (GC/HPLC) and spectroscopic (NMR, IR) methods. For GC, use a polar column (e.g., DB-WAX) with flame ionization detection; compare retention times against certified standards. For NMR, ensure absence of extraneous peaks in the 0.8–2.3 ppm (alkyl chain) and 6.5–7.5 ppm (amide proton) regions .
Q. What analytical techniques are suitable for studying this compound’s thermal properties?
DSC is critical for identifying solid-solid transitions and melting behavior. Use heating rates of 5–10°C/min under inert gas (N₂) to minimize decomposition. Complement with thermogravimetric analysis (TGA) to assess thermal stability .
Advanced Research Questions
Q. How can contradictions in DSC data for this compound’s phase transitions be resolved?
Contradictions often arise from polymorphic forms or impurities. Validate methods by:
- Repeating experiments under controlled humidity/temperature.
- Comparing results with literature (e.g., reported melting points).
- Using X-ray diffraction (XRD) to identify crystalline phases. Statistical analysis (e.g., ANOVA) can quantify variability .
Q. What methodologies are effective for studying this compound’s structure-activity relationships (SAR) in pharmacological contexts?
- In vitro assays : Test cytotoxicity (MTT assay) and receptor binding (e.g., GPCR screens).
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with biological targets.
- Derivatization : Synthesize analogs (e.g., N,N-dimethyl this compound) to assess substituent effects on bioactivity .
Q. How can researchers design experiments to investigate this compound’s surfactant properties?
- Critical micelle concentration (CMC) : Measure via surface tension (Du Noüy ring method) or conductivity.
- Stability tests : Evaluate emulsification under varying pH/temperature.
- Comparative studies : Benchmark against commercial surfactants (e.g., sodium dodecyl sulfate) .
Q. What strategies optimize this compound derivatives for enhanced biological activity?
- Systematic substitution : Modify the alkyl chain length or introduce polar groups (e.g., hydroxyl, amine).
- High-throughput screening : Use 96-well plates to test libraries of derivatives.
- Pharmacokinetic studies : Assess absorption/distribution via in vivo models (e.g., rodent studies) .
Q. How should researchers address reproducibility challenges in this compound synthesis?
- Protocol standardization : Document reaction time, temperature, and catalyst concentration meticulously.
- Peer validation : Collaborate with independent labs to replicate results.
- Data transparency : Publish raw NMR/MS spectra and DSC thermograms in supplementary materials .
Q. What experimental designs are robust for studying this compound’s interactions with biomembranes?
- Langmuir-Blodgett trough : Measure monolayer penetration at air-water interfaces.
- Fluorescence microscopy : Use liposomes labeled with fluorescent probes (e.g., Nile Red) to track membrane disruption.
- Calorimetry : Isothermal titration calorimetry (ITC) quantifies binding thermodynamics .
Methodological Guidance
Q. How can researchers ensure statistical rigor in this compound-related data analysis?
Q. What steps mitigate bias in pharmacological studies of this compound?
- Blinding : Assign sample labels randomly; keep analysts unaware of treatment groups.
- Positive/negative controls : Include known agonists/inhibitors in assays.
- Peer review : Pre-register hypotheses and methods on platforms like Open Science Framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
